Quinolin-5-amine;1,3,5-trinitrobenzene
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Overview
Description
Quinolin-5-amine;1,3,5-trinitrobenzene is a compound that combines the structural features of quinoline and trinitrobenzene. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, known for its applications in medicinal chemistry and as a precursor to various pharmaceuticals . 1,3,5-Trinitrobenzene is an aromatic nitro compound with the chemical formula C₆H₃(NO₂)₃, known for its use in explosives and as a reagent in organic synthesis . The combination of these two moieties results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinolin-5-amine, typically involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent . The reaction mechanism involves the initial dehydration of glycerol to give acrolein, which then undergoes 1,4-cycloaddition with aniline to form β-anilinopropaldehyde. This intermediate cyclizes, dehydrates, and oxidizes to yield quinoline .
For the preparation of 1,3,5-trinitrobenzene, nitration of benzene or methylbenzene is commonly employed. The process involves the use of nitric acid in fuming sulfuric acid, followed by oxidation and decarboxylation to yield the trinitro derivative .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale Skraup synthesis, utilizing continuous flow reactors to ensure efficient heat and mass transfer. For 1,3,5-trinitrobenzene, industrial nitration processes are optimized for safety and yield, often employing mixed acid systems and controlled reaction conditions to minimize the risk of explosion .
Chemical Reactions Analysis
Types of Reactions
Quinolin-5-amine;1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups in 1,3,5-trinitrobenzene can be reduced to amino groups under suitable conditions.
Reduction: Quinoline derivatives can be reduced to tetrahydroquinolines using hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically uses palladium or platinum catalysts.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Scientific Research Applications
Quinolin-5-amine;1,3,5-trinitrobenzene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor to various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Quinoline derivatives are studied for their anticancer, anti-inflammatory, and antiviral properties.
Industry: Employed in the synthesis of dyes, pigments, and explosives.
Mechanism of Action
The mechanism of action of Quinolin-5-amine;1,3,5-trinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. Quinoline derivatives often act by inhibiting key enzymes in biological pathways, such as topoisomerases in cancer cells . The nitro groups in 1,3,5-trinitrobenzene can undergo redox reactions, generating reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic compound with applications in medicinal chemistry.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, used in the synthesis of alkaloids.
1,3,5-Trinitrobenzene: An aromatic nitro compound used in explosives and organic synthesis.
Properties
CAS No. |
61653-17-6 |
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Molecular Formula |
C15H11N5O6 |
Molecular Weight |
357.28 g/mol |
IUPAC Name |
quinolin-5-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H8N2.C6H3N3O6/c10-8-4-1-5-9-7(8)3-2-6-11-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-6H,10H2;1-3H |
InChI Key |
JNJLKBJUVSVUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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